3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidine
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Overview
Description
3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopenta[c]pyridazin, thiazolo[4,5-c]pyridin, and pyrrolidine moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and process intensification can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C18H19N5OS/c1-2-13-8-17(22-21-14(13)3-1)24-11-12-5-7-23(10-12)18-20-15-9-19-6-4-16(15)25-18/h4,6,8-9,12H,1-3,5,7,10-11H2 |
InChI Key |
VXAFVSKAZFJPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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